

Introduction: The Enduring Significance of the Pyridazine Scaffold

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Compound of Interest

Compound Name:	3-(Chloromethyl)-5-methylpyridazine hydrochloride
CAS No.:	1956325-06-6
Cat. No.:	B2412261

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The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry.^{[1][2]} Its derivatives exhibit a remarkable spectrum of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.^{[3][4]} The unique electronic properties conferred by the vicinal nitrogen atoms—such as a significant dipole moment and hydrogen bonding capability—make the pyridazine scaffold an attractive pharmacophore for designing molecules that can effectively interact with biological targets.^{[5][6]}

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing novel pyridazine derivatives. Moving beyond a simple recitation of methods, we delve into the mechanistic rationale behind these pathways, offering field-proven insights to inform experimental design and optimization. We will explore classical cyclocondensation reactions, modern multicomponent strategies, and powerful cycloaddition approaches, equipping the reader with the knowledge to both replicate established protocols and innovate within this vital area of chemical synthesis.

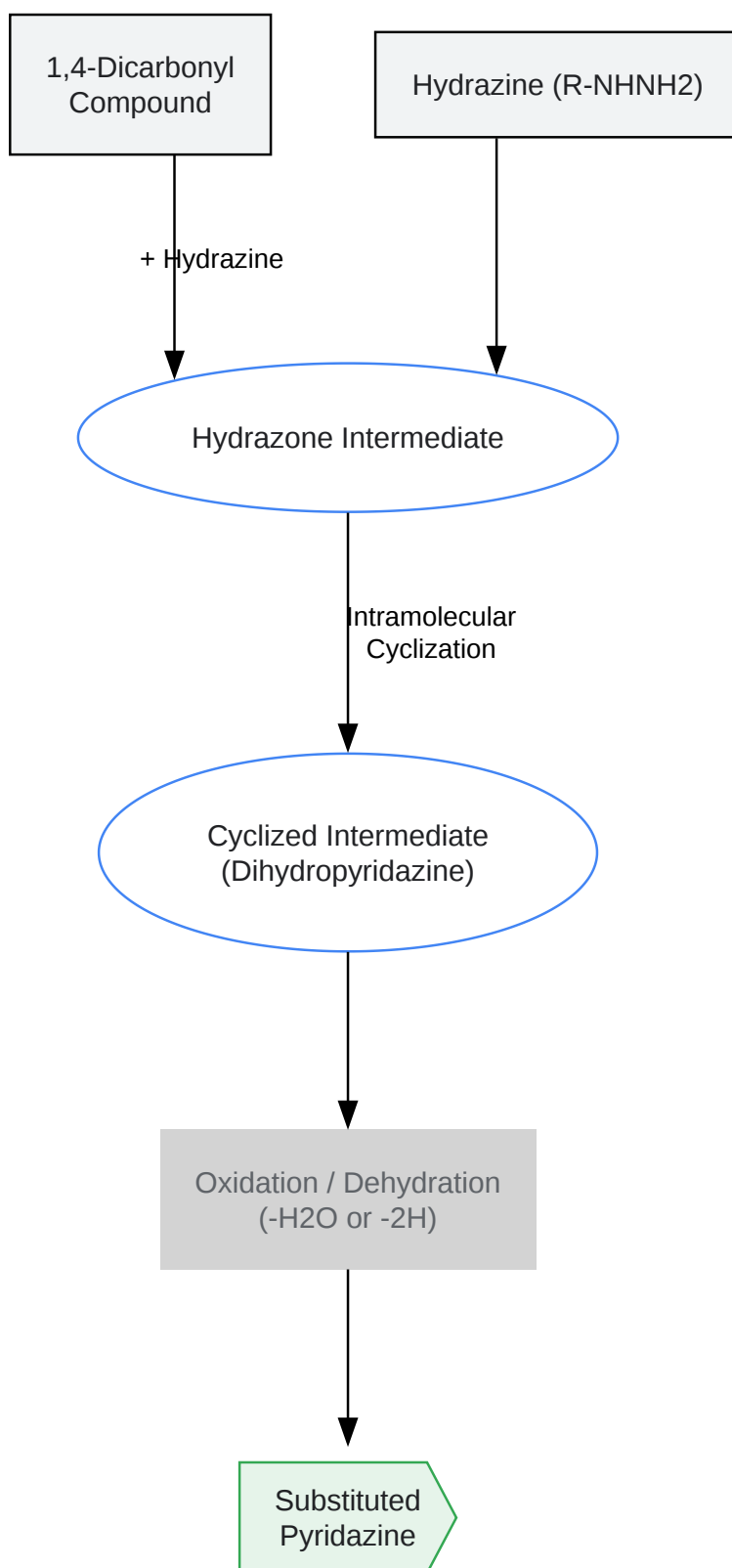
Chapter 1: The Foundational Pathway: Cyclocondensation of 1,4-Dicarbonyl Systems

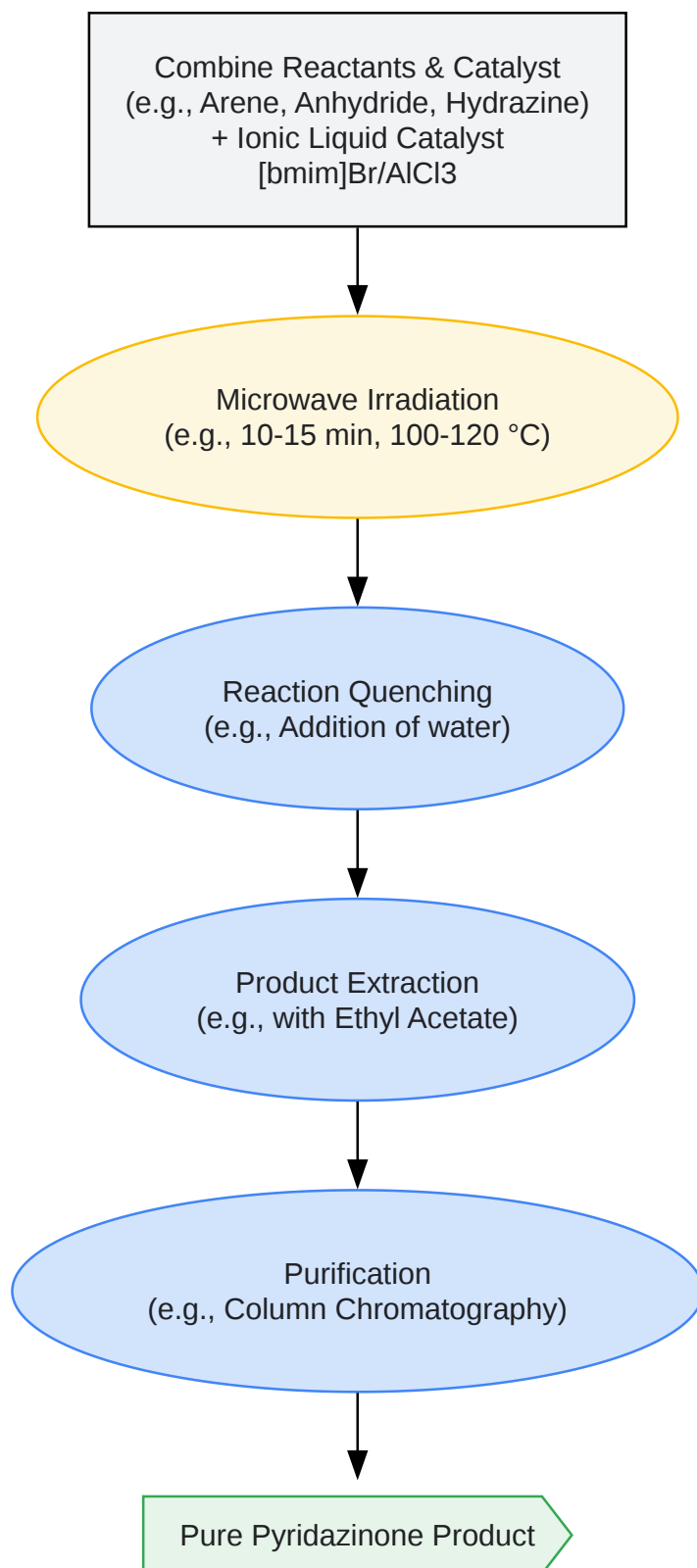
The most classical and conceptually direct route to the pyridazine core is the Paal-Knorr-type condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.^{[1][2]} This versatile method allows for the synthesis of a wide array of alkyl- or aryl-substituted pyridazines.

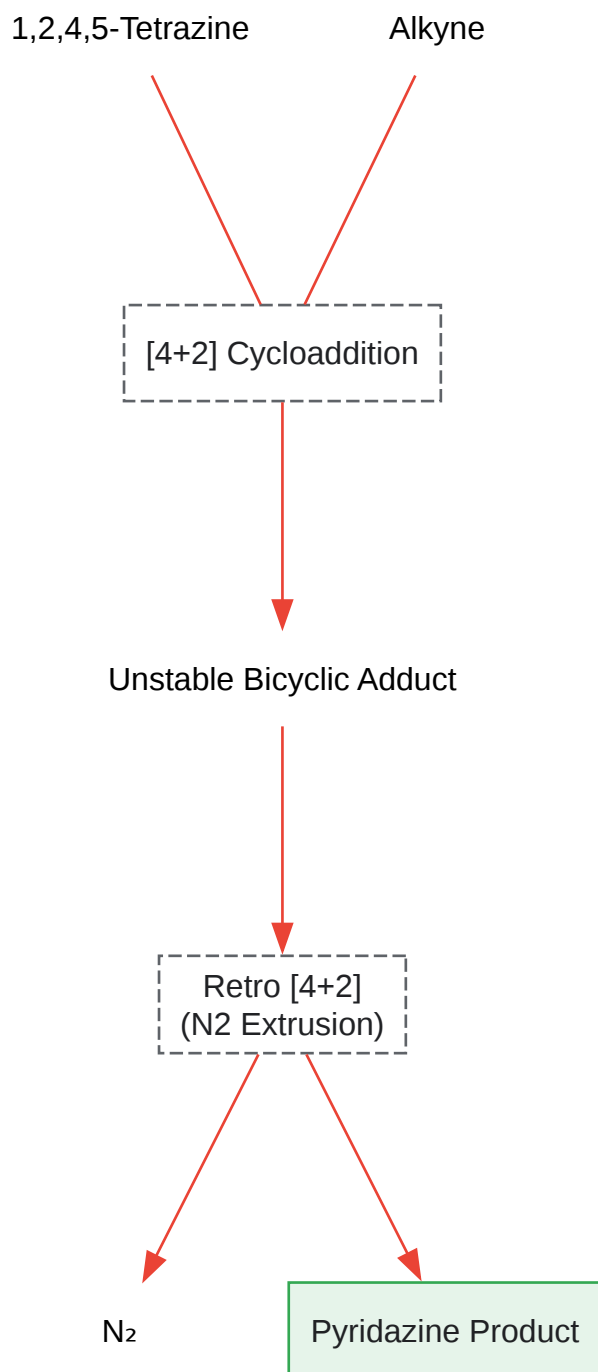
Mechanistic Rationale

The reaction proceeds via the initial formation of a monohydrazone upon nucleophilic attack of the hydrazine on one of the carbonyl groups. This is followed by an intramolecular cyclization, where the remaining terminal nitrogen attacks the second carbonyl group, leading to a dihydropyridazine intermediate. Subsequent dehydration or oxidation, which can occur spontaneously or be promoted by an oxidizing agent, yields the final aromatic pyridazine ring. The choice of a substituted hydrazine (e.g., phenylhydrazine) directly installs a substituent on one of the ring nitrogen atoms.

Visualizing the Paal-Knorr Pathway







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Sources

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